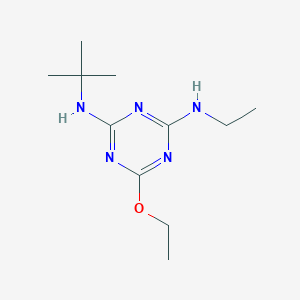![molecular formula C17H24N2O3 B5876214 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the azepane family of compounds and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane is not fully understood, but it is thought to act primarily as a modulator of neurotransmitter release. It has been shown to affect the release of several key neurotransmitters, including dopamine and acetylcholine, and may also have effects on other signaling pathways within cells.
Biochemical and physiological effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. It has been shown to affect the release of several key neurotransmitters, and may also have effects on other signaling pathways within cells. It has also been shown to have effects on cellular metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane in lab experiments is its potent effects on cellular processes. It has been shown to have effects on a variety of biological systems, including the nervous system, and can be used to study a wide range of cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane. One area of interest is the development of more potent and selective compounds that can be used to study specific cellular processes. Another area of interest is the development of new methods for synthesizing this compound, which could make it more accessible to researchers. Finally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane is a complex process that involves several steps. The first step involves the reaction of 2-furoyl chloride with piperidine to form 1-(2-furoyl)piperidine. This intermediate is then reacted with azepane to form the final product.
Applications De Recherche Scientifique
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane has been used in a variety of scientific research applications, including drug discovery, chemical biology, and neuroscience. It has been shown to have potent effects on a number of biological systems, including the nervous system, and has been used to study a variety of cellular processes.
Propriétés
IUPAC Name |
azepan-1-yl-[1-(furan-2-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(18-9-3-1-2-4-10-18)14-7-11-19(12-8-14)17(21)15-6-5-13-22-15/h5-6,13-14H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILLXONPKSFVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)

![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)


